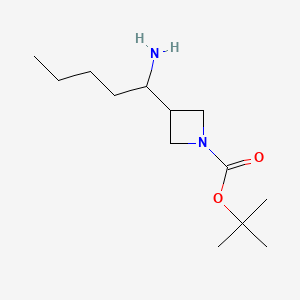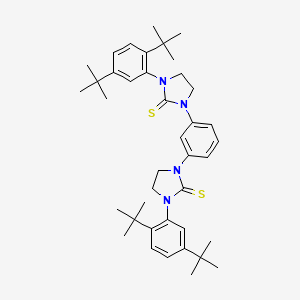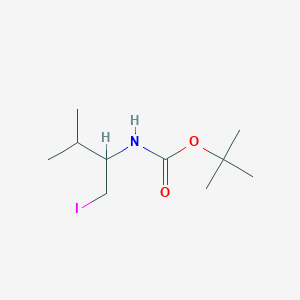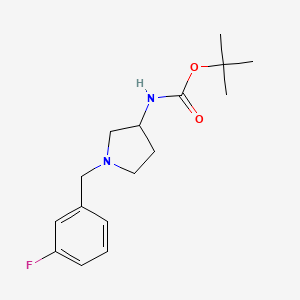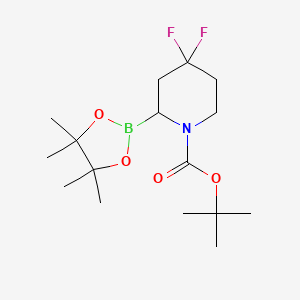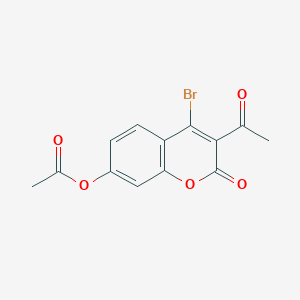
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities . The specific structure of this compound includes an acetyl group at the 3-position, a bromine atom at the 4-position, and an acetate group at the 7-position, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2H-chromen-2-one.
Acetylation: The 3-position is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
O-Acylation: The 7-hydroxy group is acylated with acetic anhydride in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors for bromination and acetylation steps, and the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The acetyl group at the 3-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Hydrolysis: The acetate group at the 7-position can be hydrolyzed to yield the corresponding hydroxy compound.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Hydrolysis: Hydroxy derivatives.
Scientific Research Applications
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Lacks the bromine atom and acetyl group, resulting in different biological activities.
3-Acetyl-6-bromo-2H-chromen-2-one: Similar structure but lacks the acetate group at the 7-position.
7-Hydroxy-4-methylcoumarin: Lacks the bromine and acetyl groups, leading to different chemical reactivity and biological properties.
Uniqueness
3-Acetyl-4-bromo-2-oxo-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C13H9BrO5 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
(3-acetyl-4-bromo-2-oxochromen-7-yl) acetate |
InChI |
InChI=1S/C13H9BrO5/c1-6(15)11-12(14)9-4-3-8(18-7(2)16)5-10(9)19-13(11)17/h3-5H,1-2H3 |
InChI Key |
DLGAFVPUFKVMBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=C(C=C2)OC(=O)C)OC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



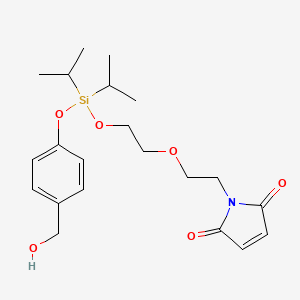


![2-amino-N-cyclopropyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14780075.png)
